LRRK2 inhibitor 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

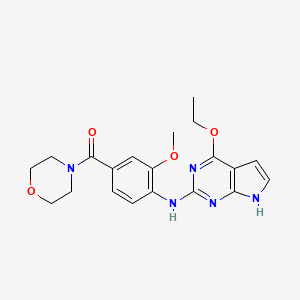

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-[(4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino]-3-methoxyphenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c1-3-29-18-14-6-7-21-17(14)23-20(24-18)22-15-5-4-13(12-16(15)27-2)19(26)25-8-10-28-11-9-25/h4-7,12H,3,8-11H2,1-2H3,(H2,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTOCUYGSZUQOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1C=CN2)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LRRK2 Inhibitors: A Technical Guide to their Mechanism of Action and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the mechanism of action of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a promising therapeutic strategy for Parkinson's disease. It details the core signaling pathways, experimental protocols for inhibitor evaluation, and quantitative data on inhibitor potency.

Core Mechanism of Action of LRRK2 Inhibitors

Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease.[1][2][3] These mutations often lead to a hyperactive state of the LRRK2 protein's kinase domain.[2] This hyperactivity results in the abnormal phosphorylation of downstream substrates, disrupting crucial cellular processes and ultimately leading to neuronal damage and death.[2]

LRRK2 inhibitors are small molecules designed to specifically target and bind to the kinase domain of the LRRK2 protein.[2][4] By occupying the ATP-binding pocket, they block the kinase activity, thereby preventing the excessive phosphorylation of its substrates.[2] The primary goal of LRRK2 inhibition is to restore normal cellular function and halt the neurodegenerative cascade characteristic of Parkinson's disease.[2]

Beyond direct kinase inhibition, some LRRK2 inhibitors have been observed to induce the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein, thus reducing its overall cellular levels.[5][6] This dual mechanism of reducing both activity and protein levels could offer a more profound and sustained therapeutic effect.

The LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein that functions as both a kinase and a GTPase, placing it at the crossroads of several critical cellular signaling cascades.[7][8][9] Its signaling network is complex and involves interactions with various proteins and pathways.[8]

Key aspects of the LRRK2 signaling pathway include:

-

Upstream Regulation: The precise upstream activators of LRRK2 are still under investigation, but it is understood that its GTPase activity is crucial for regulating its kinase function.

-

Downstream Substrates: A major breakthrough in understanding LRRK2 function was the identification of Rab GTPases as key downstream substrates.[10] LRRK2-mediated phosphorylation of Rab proteins, such as Rab10, appears to be a central event in its pathological activity.[11]

-

Cellular Functions: LRRK2 has been implicated in a wide range of cellular processes, including:

-

Autophagy and Lysosomal Function: LRRK2 is thought to play a role in the cellular waste clearance systems, and its dysfunction can impair these pathways.[5][11]

-

Mitochondrial Function: There is evidence linking LRRK2 to mitochondrial health and dynamics.[5]

-

Inflammation: LRRK2 is involved in inflammatory signaling pathways, particularly in immune cells like microglia.[5][9]

-

Cytoskeletal Dynamics: LRRK2 interacts with proteins that regulate the cytoskeleton, impacting processes like neurite outgrowth.[8]

-

Below is a diagram illustrating the central role of LRRK2 in cellular signaling.

Quantitative Data on LRRK2 Inhibitors

The potency of LRRK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce LRRK2 kinase activity by 50%. The table below summarizes the IC50 values for some known LRRK2 inhibitors in different assay formats.

| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |

| LRRK2-IN-1 | Cellular TR-FRET | pSer935 LRRK2 | ~100-200 | [12][13] |

| GW441756 | In vitro TR-FRET | LRRK2 Kinase | 320 | [12] |

| Staurosporine | In vitro Luminescence | LRRK2 Kinase | Varies | [3] |

Experimental Protocols for Evaluating LRRK2 Inhibitors

A variety of assays are employed to determine the efficacy and mechanism of action of LRRK2 inhibitors. Below are detailed protocols for key experiments.

In Vitro LRRK2 Kinase Assay (Radiometric)

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by recombinant LRRK2.

Materials:

-

Recombinant LRRK2 protein

-

Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)[14]

-

Myelin Basic Protein (MBP) as a generic substrate[14]

-

ATP solution (10 mM)[14]

-

MgCl2 solution (20 mM)[14]

-

[γ-32P] ATP[14]

-

LRRK2 inhibitor compound

-

5x Laemmli sample buffer[14]

-

SDS-PAGE gels

-

Phosphorimager

Protocol:

-

Prepare a reaction mix containing the recombinant LRRK2 protein in the kinase assay buffer.

-

Add the LRRK2 inhibitor at the desired concentrations. A vehicle control (e.g., DMSO) should be included.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-20 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mix of MBP, MgCl2, cold ATP, and [γ-32P] ATP.[14]

-

Incubate the reaction for 15-30 minutes at 30°C with gentle agitation.[14]

-

Stop the reaction by adding 5x Laemmli sample buffer.[14]

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated MBP using a phosphorimager and quantify the band intensity.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cellular Assay for LRRK2 Phosphorylation (Western Blot for pRab10)

This assay measures the inhibition of LRRK2 kinase activity within a cellular context by assessing the phosphorylation of its substrate, Rab10.

Materials:

-

Cells expressing endogenous or overexpressed LRRK2 (e.g., human peripheral blood mononuclear cells - PBMCs)[15]

-

Cell culture medium

-

LRRK2 inhibitor compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-pThr73-Rab10 and anti-total Rab10 or a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Protocol:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of the LRRK2 inhibitor or vehicle control for a specified time (e.g., 1-2 hours).[15]

-

Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against pThr73-Rab10 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Rab10 or a loading control to normalize the data.

-

Quantify the band intensities to determine the extent of inhibition.

High-Throughput Cellular Assay (TR-FRET for pSer935 LRRK2)

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are suitable for high-throughput screening of LRRK2 inhibitors.[12][13]

Materials:

-

Cells expressing a LRRK2-GFP fusion protein.[13]

-

LRRK2 inhibitor compounds in a library format.

-

Terbium-labeled anti-phospho-Ser935 LRRK2 antibody.[13]

-

TR-FRET compatible plate reader.

Protocol:

-

Seed the LRRK2-GFP expressing cells in a high-density microplate.

-

Add the LRRK2 inhibitor compounds from the library to the wells.

-

Incubate for a specified period to allow for inhibitor action.

-

Lyse the cells.

-

Add the terbium-labeled anti-pSer935 LRRK2 antibody.

-

Incubate to allow for antibody binding.

-

Measure the TR-FRET signal using a plate reader. The signal is generated by the proximity of the terbium-labeled antibody to the GFP-tagged LRRK2.

-

A decrease in the TR-FRET signal indicates inhibition of LRRK2 phosphorylation at Ser935.[12][13]

-

Identify hits from the library based on a significant reduction in the TR-FRET signal.

Experimental and Logical Workflow for LRRK2 Inhibitor Development

The development of LRRK2 inhibitors follows a logical progression from initial discovery to preclinical validation. The workflow diagram below illustrates these steps.

References

- 1. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 2. What are LRRK2 gene inhibitors and how do they work? [synapse.patsnap.com]

- 3. promega.com [promega.com]

- 4. What are LRRK2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. LRRK2 inhibitors and their potential in the treatment of Parkinson’s disease: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]

- 9. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 11. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 13. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mesoscale.com [mesoscale.com]

in vitro characterization of LRRK2 inhibitor 1

An In-Depth Technical Guide to the In Vitro Characterization of LRRK2-IN-1 For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain enzyme that has garnered significant attention in the field of neurodegenerative disease research. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The G2019S mutation, which occurs within the kinase domain, enhances LRRK2's kinase activity and is strongly linked to the pathogenesis of PD.[3][4] This has spurred the development of potent and selective LRRK2 kinase inhibitors as potential therapeutic agents and as tool compounds to elucidate the complex biology of LRRK2.[2][3]

LRRK2-IN-1 was one of the first potent and selective inhibitors of LRRK2 to be extensively characterized.[5][6][7] It serves as a crucial tool for interrogating the LRRK2 signaling pathway and its role in cellular processes.[5][6] This guide provides a comprehensive overview of the in vitro characterization of LRRK2-IN-1, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Data Presentation: Potency, Selectivity, and Cellular Activity

The efficacy of LRRK2-IN-1 has been quantified through various biochemical and cellular assays. The data below summarizes its potency against wild-type and mutant LRRK2, its selectivity across the kinome, and its activity in cell-based models.

Table 1: Biochemical Potency of LRRK2-IN-1

| Target Enzyme | IC50 (nM) | Assay Conditions |

| LRRK2 (Wild-Type) | 13 | 0.1 mM ATP[5][8] |

| LRRK2 (G2019S Mutant) | 6 | 0.1 mM ATP[5][8][9] |

| LRRK2 (A2016T Mutant) | ~2400 (400-fold resistant) | 0.1 mM ATP[5][9] |

| LRRK2 (A2016T + G2019S) | ~5200 (400-fold resistant) | 0.1 mM ATP[5] |

Table 2: Kinase Selectivity Profile of LRRK2-IN-1

| Kinase Target | IC50 / EC50 (nM) | Assay Type |

| DCLK2 | 45 | Biochemical[5][8] |

| MAPK7 (ERK5) | 160 | Cellular[5][8] |

| AURKB | > 1000 | Biochemical[5][8] |

| CHEK2 | > 1000 | Biochemical[5][8] |

| MKNK2 | > 1000 | Biochemical[5] |

| MYLK | > 1000 | Biochemical[5][8] |

| NUAK1 | > 1000 | Biochemical[5] |

| PLK1 | > 1000 | Biochemical[5] |

Table 3: Cellular Activity of LRRK2-IN-1

| Cell Line & Target | IC50 (µM) | Assay Type |

| U-2 OS (WT LRRK2-GFP) | 0.08 | TR-FRET (pSer935)[8] |

| U-2 OS (G2019S LRRK2-GFP) | 0.03 | TR-FRET (pSer935)[8] |

| SH-SY5Y (WT LRRK2-GFP) | 0.17 | TR-FRET (pSer935)[10][11] |

| SH-SY5Y (G2019S LRRK2-GFP) | 0.04 | TR-FRET (pSer935)[10][11] |

| Human Neural Stem Cells (G2019S) | 0.03 | TR-FRET (pSer935)[10][11] |

Signaling Pathways and Mechanism of Action

LRRK2 is a complex kinase involved in multiple cellular signaling cascades, including the regulation of Rab GTPases, interaction with MAPK pathways, and modulation of vesicular trafficking and autophagy.[1][12] LRRK2-IN-1 acts as an ATP-competitive inhibitor, directly blocking the kinase function that is often hyperactive in disease-associated mutants.[5] A key consequence of LRRK2 kinase inhibition is the dephosphorylation of serine residues S910 and S935.[5][6] These sites are crucial for the binding of 14-3-3 proteins, and their dephosphorylation leads to the loss of this interaction and a characteristic change in the subcellular localization of LRRK2, causing it to accumulate in cytoplasmic aggregates.[5][6]

Caption: LRRK2 signaling and the inhibitory mechanism of LRRK2-IN-1.

Experimental Protocols

The characterization of LRRK2-IN-1 involves a series of standardized biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Activity Assay

This assay directly measures the ability of LRRK2-IN-1 to inhibit the enzymatic activity of purified LRRK2 protein.

-

Objective: To determine the IC50 value of LRRK2-IN-1 against purified LRRK2 kinase.

-

Materials:

-

Purified recombinant GST-tagged LRRK2 (wild-type or mutant variants).

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Peptide substrate (e.g., Nictide).

-

ATP solution (with radiolabeled ATP, e.g., [γ-³²P]ATP).

-

LRRK2-IN-1 serially diluted in DMSO.

-

Phosphocellulose paper and stop solution (e.g., phosphoric acid).

-

Scintillation counter.

-

-

Procedure:

-

Prepare kinase reactions in a microplate by combining the kinase buffer, purified LRRK2 enzyme, and the peptide substrate.

-

Add serial dilutions of LRRK2-IN-1 (or DMSO as a vehicle control) to the wells and incubate for a short period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP solution. Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.

-

Plot the percentage of activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

-

Cellular LRRK2 Phosphorylation Assay (TR-FRET)

This high-throughput assay measures the phosphorylation of LRRK2 at Ser935 within a cellular context, providing a direct readout of inhibitor activity on the target in its native environment.[10][11]

-

Objective: To determine the cellular IC50 value of LRRK2-IN-1 by measuring the inhibition of LRRK2 Ser935 phosphorylation.

-

Materials:

-

A suitable cell line (e.g., U-2 OS, SH-SY5Y) that can be transduced.

-

BacMam vectors for expressing LRRK2-GFP fusion proteins (wild-type or mutants).

-

LRRK2-IN-1 serially diluted in DMSO.

-

Lysis buffer.

-

TR-FRET detection reagents: Terbium (Tb)-labeled anti-phospho-Ser935 antibody (donor) and an acceptor fluorophore (GFP on the LRRK2 protein).

-

Microplate reader capable of TR-FRET measurements.

-

-

Procedure:

-

Plate cells in a high-density microplate (e.g., 384-well).

-

Transduce the cells with the BacMam LRRK2-GFP virus and incubate for 24-48 hours to allow for protein expression.

-

Treat the cells with serial dilutions of LRRK2-IN-1 for a defined period (e.g., 90 minutes).

-

Lyse the cells directly in the plate by adding lysis buffer.

-

Add the Tb-labeled anti-pSer935 antibody to the lysate and incubate to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader. The signal is generated by the proximity of the Tb-labeled antibody (donor) to the GFP tag (acceptor) on the phosphorylated LRRK2.

-

Calculate the percentage of inhibition based on the TR-FRET signal relative to DMSO-treated controls.

-

Determine the IC50 value by plotting the data as described for the biochemical assay.[10][11]

-

Cellular Localization Assay

This imaging-based assay visualizes the effect of LRRK2 inhibition on its subcellular distribution.[5]

-

Objective: To qualitatively assess the effect of LRRK2-IN-1 on the localization of LRRK2.

-

Materials:

-

HEK293 cells stably or transiently expressing GFP-LRRK2.

-

Cell culture medium and glass-bottom imaging dishes.

-

LRRK2-IN-1 (e.g., at a concentration of 1 µM).

-

Fixative solution (e.g., 4% paraformaldehyde).

-

Fluorescence microscope.

-

-

Procedure:

-

Culture the GFP-LRRK2 expressing cells on imaging dishes.

-

Treat the cells with 1 µM LRRK2-IN-1 (or DMSO control) for a specified time, typically 2 hours.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde.

-

Wash again and mount the dishes for imaging.

-

Acquire fluorescence images using a microscope.

-

Observe the distribution of the GFP signal. In control cells, LRRK2 is diffusely cytoplasmic, while in LRRK2-IN-1 treated cells, it re-localizes into fibrillar-like, aggregate structures.[5][6][11]

-

Experimental and Logical Workflows

The characterization of a kinase inhibitor like LRRK2-IN-1 follows a logical progression from broad screening to detailed cellular analysis.

Caption: Workflow for the in vitro characterization of LRRK2-IN-1.

Conclusion

LRRK2-IN-1 is a potent, selective, and cell-permeable inhibitor of LRRK2 kinase activity. Its thorough in vitro characterization has established it as a foundational tool compound for studying the physiological and pathological roles of LRRK2. The detailed protocols and quantitative data presented in this guide provide a framework for the evaluation of LRRK2 inhibitors and a deeper understanding of their mechanism of action. The consistent observation that LRRK2-IN-1 inhibits autophosphorylation at sites like Ser935, leading to a loss of 14-3-3 binding and cellular redistribution, provides a robust biomarker for assessing inhibitor engagement in both preclinical and clinical settings.[5][13]

References

- 1. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]

- 2. What are LRRK2 gene inhibitors and how do they work? [synapse.patsnap.com]

- 3. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Characterisation of the first selective inhibitor of the Parkinson's disease LRRK2 kinase | MRC PPU [ppu.mrc.ac.uk]

- 10. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 11. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mesoscale.com [mesoscale.com]

A Technical Guide to the Cellular Activity of LRRK2-IN-1 in Neuronal Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in both familial and sporadic cases of Parkinson's disease (PD). The G2019S mutation, the most common pathogenic variant, enhances its kinase activity, making LRRK2 a prime therapeutic target. LRRK2-IN-1 was one of the first potent and selective small-molecule inhibitors developed to probe the kinase's function. This guide provides a comprehensive overview of the cellular activities of LRRK2-IN-1 in neuronal models, detailing its mechanism of action, summarizing key quantitative data, and providing protocols for essential experimental validation.

Mechanism of Action

LRRK2-IN-1 is an ATP-competitive inhibitor that selectively targets the kinase domain of both wild-type (WT) and mutant LRRK2. Its primary mechanism involves the direct inhibition of LRRK2's phosphotransferase activity. This catalytic inhibition sets off a distinct and measurable cascade of cellular events:

-

Inhibition of Kinase Activity: LRRK2-IN-1 binds to the ATP pocket of the LRRK2 kinase domain, preventing the phosphorylation of itself (autophosphorylation) and its downstream substrates.

-

Dephosphorylation at Ser910 and Ser935: A key consequence of LRRK2 kinase inhibition is the rapid dephosphorylation of LRRK2 at two key residues, Serine 910 (Ser910) and Serine 935 (Ser935). While these are not autophosphorylation sites, their phosphorylation state is dynamically regulated and serves as a robust biomarker for LRRK2 kinase activity in a cellular context[1][2]. Treatment with LRRK2-IN-1 leads to a dose-dependent decrease in phosphorylation at these sites[3].

-

Disruption of 14-3-3 Protein Binding: The phosphorylation of Ser910 and Ser935 is crucial for the binding of 14-3-3 scaffold proteins to LRRK2[4][5][6]. These proteins help maintain LRRK2 in a diffuse, inactive cytoplasmic state[7]. By inducing dephosphorylation, LRRK2-IN-1 disrupts the LRRK2/14-3-3 interaction[6][8].

-

Altered Subcellular Localization: The loss of 14-3-3 binding causes a dramatic shift in the subcellular localization of LRRK2. The protein redistributes from a diffuse cytoplasmic pattern into distinct, filamentous, skein-like structures or aggregates[8][9]. This change in localization is a hallmark cellular phenotype of LRRK2 kinase inhibition.

LRRK2 Signaling and Inhibition Pathway

The following diagram illustrates the signaling cascade affected by LRRK2-IN-1. In a basal state, upstream kinases phosphorylate LRRK2, enabling 14-3-3 binding and maintaining a stable, inactive complex. Upon inhibition by LRRK2-IN-1, this process is reversed, leading to protein aggregation.

Quantitative Data: Potency and Cellular Activity

The potency of LRRK2-IN-1 has been quantified in various biochemical and cellular assays. The G2019S mutant consistently shows higher sensitivity to the inhibitor.

| Assay Type | Target | Cell Line / System | IC₅₀ Value | Reference |

| Biochemical Kinase Assay | WT LRRK2 | In vitro | 13 nM | [10] |

| G2019S LRRK2 | In vitro | 6 nM | [10] | |

| Cellular pSer935 TR-FRET | WT LRRK2 | U-2 OS | 0.21 µM | |

| G2019S LRRK2 | U-2 OS | 0.08 µM | ||

| WT LRRK2 | SH-SY5Y | 0.17 µM | [11] | |

| G2019S LRRK2 | SH-SY5Y | 0.04 µM | [11] | |

| G2019S LRRK2 | Human Neural Stem Cells | 0.03 µM | [12] | |

| Radioligand Binding | WT LRRK2 | Rat Brain Striatum | 65 nM | [10] |

| WT LRRK2 | Human Brain Striatum | 73 nM | [10] |

Note: IC₅₀ values can vary based on experimental conditions, such as ATP concentration in biochemical assays.

Cellular Effects in Neuronal Models

LRRK2-IN-1 has been instrumental in elucidating the consequences of LRRK2 inhibition in neuron-like cells.

-

Human Neuroblastoma SH-SY5Y Cells: Treatment with LRRK2-IN-1 induces a dose-dependent dephosphorylation of endogenous LRRK2 at Ser910/Ser935 and disrupts 14-3-3 binding[3]. It has also been shown to induce protective autophagy and mitochondrial fragmentation, effects that are shared by LRRK2 siRNA knockdown[13].

-

Neurite Outgrowth: Overexpression of the pathogenic G2019S LRRK2 mutant in differentiated SH-SY5Y cells leads to significant neurite shortening[14]. This phenotype is dependent on kinase activity and can be reversed by LRRK2 inhibitors, indicating that hyperactive LRRK2 impairs neuronal morphology through its catalytic function[14][15].

-

Off-Target Effects: While highly selective, LRRK2-IN-1 can exhibit off-target effects at higher concentrations. For instance, at concentrations above 1 μM, it has been shown to decrease dopamine release in mouse brain slices, an effect not observed with more advanced inhibitors, suggesting it may inhibit other kinases at these doses[16].

Experimental Protocols

Protocol: Western Blot for LRRK2 pSer935/Total LRRK2

This protocol is used to quantify the ratio of phosphorylated LRRK2 to total LRRK2 protein following inhibitor treatment.

-

Cell Culture and Treatment: Plate SH-SY5Y cells to achieve 70-80% confluency. Treat cells with a dose range of LRRK2-IN-1 (e.g., 10 nM to 3 µM) or DMSO vehicle control for 90 minutes.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an 8% Tris-glycine polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer:

-

Rabbit anti-pSer935-LRRK2

-

Mouse anti-total LRRK2

-

Mouse anti-β-actin (as a loading control)

-

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate for 1 hour at room temperature with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies.

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

-

Quantification: Measure band intensity using software like ImageJ. Normalize the pSer935 signal to the total LRRK2 signal.

Protocol: TR-FRET Cellular Assay for LRRK2 pSer935

This high-throughput assay measures the proximity between a GFP-tagged LRRK2 and a Terbium-labeled anti-pSer935 antibody[2][12].

-

Cell Transduction: Transduce SH-SY5Y or U-2 OS cells with BacMam LRRK2-GFP (WT or G2019S) reagent.

-

Cell Plating: Plate transduced cells in a 384-well assay plate (10,000-20,000 cells/well) and incubate overnight.

-

Inhibitor Treatment: Add LRRK2-IN-1 at various concentrations to the wells and incubate for 60-90 minutes at 37°C.

-

Lysis and Antibody Addition: Add a complete lysis buffer containing a Terbium (Tb)-labeled anti-LRRK2 pSer935 antibody. This buffer also contains protease and phosphatase inhibitors.

-

Incubation: Incubate the plate at room temperature in the dark for 2 hours to allow for cell lysis and antibody binding.

-

Plate Reading: Read the plate on a multilabel plate reader capable of time-resolved fluorescence. Excite at 340 nm and measure emission at 520 nm (GFP) and 495 nm (Terbium).

-

Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Neurite Outgrowth Assay

This imaging-based assay quantifies changes in neuronal morphology in response to LRRK2 activity[14][17].

-

Cell Culture and Differentiation: Plate SH-SY5Y cells on coverslips coated with an extracellular matrix protein (e.g., Matrigel or poly-D-lysine). Differentiate the cells into a neuronal phenotype by treatment with retinoic acid (e.g., 10 µM) for 5-7 days.

-

Transfection (Optional): If studying a specific mutant, transfect the differentiated cells with plasmids encoding WT LRRK2, G2019S LRRK2, or a control vector.

-

Inhibitor Treatment: Treat cells with LRRK2-IN-1 or DMSO vehicle for 24-72 hours.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.25% Triton X-100 in PBS. Stain for a neuronal marker like β-III-tubulin or MAP2 using a specific primary antibody, followed by a fluorescently labeled secondary antibody. Stain nuclei with DAPI.

-

Image Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope, capturing multiple fields per coverslip.

-

Image Analysis: Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin, MetaMorph) to trace and measure neurite parameters[18]. Key metrics include total neurite length per neuron, number of primary neurites, and number of branch points.

-

Statistical Analysis: Compare the neurite measurements between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a standard workflow for assessing the cellular activity of a LRRK2 inhibitor like LRRK2-IN-1.

Conclusion

LRRK2-IN-1 has been a foundational tool compound in the study of LRRK2 pathobiology. Its well-characterized mechanism of action—inhibition of kinase activity leading to Ser910/Ser935 dephosphorylation, loss of 14-3-3 binding, and cytoplasmic aggregation—provides a clear and quantifiable set of biomarkers for assessing target engagement in neuronal cell lines. While newer, more specific inhibitors have been developed for clinical applications, the principles and experimental workflows established with LRRK2-IN-1 remain the gold standard for preclinical validation of novel LRRK2-targeting therapeutics.

References

- 1. The IkappaB kinase family phosphorylates the Parkinson's disease kinase LRRK2 at Ser935 and Ser910 during Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation-Dependent 14-3-3 Binding to LRRK2 Is Impaired by Common Mutations of Familial Parkinson's Disease | PLOS One [journals.plos.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and altered cytoplasmic localization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 14-3-3 binding maintains the Parkinson's associated kinase LRRK2 in an inactive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Pathogenic LRRK2 requires secondary factors to induce cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The LRRK2 inhibitor GSK2578215A induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of autophagy in G2019S-LRRK2-associated neurite shortening in differentiated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. Adult neurogenesis and neurite outgrowth are impaired in LRRK2 G2019S mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

preclinical data and animal model studies for LRRK2 inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and animal model studies for selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, with a primary focus on DNL201 and supplementary data from other key tool compounds such as MLi-2 and PF-06447475. This document is intended to serve as a resource for researchers and drug development professionals in the field of Parkinson's disease and other neurodegenerative disorders where LRRK2 is a therapeutic target.

Introduction to LRRK2 Inhibition

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3] These mutations often lead to an increase in the kinase activity of the LRRK2 protein, which is believed to contribute to the pathogenesis of PD by impairing lysosomal function.[1][2][3][4] As such, the inhibition of LRRK2 kinase activity has emerged as a promising disease-modifying therapeutic strategy.[1][2][3] This guide summarizes the critical preclinical data that form the basis for the clinical development of LRRK2 inhibitors.

Data Presentation

The following tables provide a structured summary of the available quantitative preclinical data for prominent LRRK2 inhibitors.

Pharmacokinetics

Successful central nervous system (CNS) drug candidates require adequate brain penetration and favorable pharmacokinetic properties to achieve therapeutic concentrations at the target site.

| Compound | Species | Route | Bioavailability | Half-life (T½) | Brain Penetration (Kp,uu) | Reference |

| DNL201 | Mouse, Rat, NHP | Oral | Good | Moderate | ~1.0 | [5] |

| MLi-2 | Mouse | Oral | - | - | - | [6] |

| PF-06447475 | Rat | Oral | Low to Moderate | - | Yes | [7] |

Data for MLi-2 and PF-06447475 are less complete in the public domain compared to DNL201. NHP: Non-Human Primate Kp,uu is the ratio of unbound drug concentration in the brain to that in plasma.[8][9][10]

Pharmacodynamics & In Vitro Potency

The potency of LRRK2 inhibitors is typically assessed through their ability to inhibit LRRK2 kinase activity, measured by the phosphorylation of LRRK2 itself at serine 935 (pS935) and its substrate Rab10 at threonine 73 (pT73).

| Compound | Assay Type | System | IC50 | Reference |

| DNL201 | pS935 LRRK2 Inhibition | Human PBMCs | 53 nM | [5] |

| pT73 Rab10 Inhibition | Human PBMCs | 35 nM | [5] | |

| pS935 LRRK2 Inhibition | Human iPSC-derived Microglia | 30 nM | [5] | |

| pT73 Rab10 Inhibition | Human iPSC-derived Microglia | 16 nM | [5] | |

| MLi-2 | Purified LRRK2 Kinase Assay | In Vitro | 0.76 nM | [6][11] |

| pS935 LRRK2 Inhibition | Cellular Assay | 1.4 nM | [6][11] | |

| Radioligand Competition Binding | In Vitro | 3.4 nM | [11] | |

| PF-06447475 | WT LRRK2 Inhibition | Biochemical | 3 nM | [7] |

| G2019S LRRK2 Inhibition | Biochemical | 11 nM | [7] |

iPSC: induced Pluripotent Stem Cell; PBMCs: Peripheral Blood Mononuclear Cells

Efficacy in Preclinical Models

The therapeutic potential of LRRK2 inhibitors is evaluated in various cellular and animal models that recapitulate aspects of Parkinson's disease pathology.

| Compound | Model | Key Findings | Quantitative Outcome | Reference |

| DNL201 | Primary astrocytes from LRRK2 G2019S knock-in mice | Normalized lysosomal protein degradation | Restored to wild-type levels | [5] |

| MLi-2 | G2019S LRRK2 knock-in mice exposed to MPTP | Reversed greater dopaminergic nigrostriatal degeneration | - | [12] |

| PF-06447475 | Rats with α-synuclein-induced neurodegeneration | Reduced neurodegeneration | - | [13] |

MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin that induces parkinsonism.

Toxicology & Safety Findings

Preclinical safety studies are crucial for identifying potential adverse effects and establishing a safe dose range for clinical trials.

| Compound | Species | Duration | Key Findings | Reference |

| DNL201 | Cynomolgus Macaque | Chronic | No adverse findings at pharmacologically relevant doses | [1][2][3] |

| MLi-2 | MitoPark Mice | 15 weeks | Well-tolerated at exposures >100x the in vivo plasma IC50. Morphologic, reversible changes in the lung (enlarged type II pneumocytes) were observed. | [11] |

| General LRRK2 Inhibitors | Rat | 12 weeks | High doses have been associated with kidney darkening and hyaline droplet accumulation in renal tubules. | [14] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of key experimental protocols.

LRRK2 G2019S Knock-in Mouse Model

-

Model Description: These mice carry a G2019S point mutation in the endogenous mouse Lrrk2 gene, mimicking the most common LRRK2 mutation in humans.[15]

-

Breeding and Maintenance: Mice are typically bred as heterozygotes, with homozygous littermates used for experiments. They are maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

-

Dosing: LRRK2 inhibitors can be administered via oral gavage for acute studies or formulated in the diet for chronic studies. For example, MLi-2 has been administered at doses ranging from 1 to 90 mg/kg for acute studies and at 60 mg/kg/day in the diet for chronic studies.[15]

-

Tissue Collection and Analysis: At the end of the study, animals are euthanized, and tissues (brain, kidney, lung, etc.) are collected for pharmacodynamic and proteomic analyses. Western blotting is commonly used to measure levels of total LRRK2, pS935 LRRK2, and phosphorylated Rab proteins.

In Vivo Target Engagement Assay

-

Objective: To measure the extent of LRRK2 inhibition in the brain and peripheral tissues.

-

Procedure:

-

Administer the LRRK2 inhibitor to the animal model at various doses.

-

At a specified time point post-dosing (e.g., 1 hour for acute studies), euthanize the animal and collect brain and peripheral tissues.

-

Prepare tissue lysates and determine protein concentration.

-

Use Western blotting or Meso Scale Discovery (MSD)-based immunoassays to quantify the levels of pS935 LRRK2 and total LRRK2.

-

The ratio of phosphorylated to total LRRK2 is calculated and compared to vehicle-treated controls to determine the percentage of inhibition.

-

-

Example: In rats, DNL201 was administered orally at 3, 10, 30, or 60 mg/kg, and brain and kidney tissues were collected 1 hour later to assess pS935 LRRK2 levels.[5]

Lysosomal Function Assay in Primary Astrocytes

-

Objective: To assess the ability of LRRK2 inhibitors to rescue lysosomal dysfunction.

-

Cell Culture: Primary astrocytes are cultured from LRRK2 G2019S knock-in mice and wild-type littermates.

-

Treatment: Cells are treated with the LRRK2 inhibitor (e.g., DNL201) for a specified period.

-

Lysosomal Protein Degradation Assay:

-

Cells are incubated with a fluorescently labeled protein substrate.

-

The rate of degradation of the substrate is measured over time using fluorescence-based methods.

-

A decrease in the rate of degradation is indicative of lysosomal dysfunction.

-

The ability of the LRRK2 inhibitor to restore the degradation rate to wild-type levels is quantified.[5]

-

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in LRRK2 inhibitor preclinical development.

Caption: LRRK2 Signaling Pathway and Point of Intervention.

Caption: A typical preclinical experimental workflow for LRRK2 inhibitors.

Caption: Logical progression from preclinical to clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

- 4. frontlinegenomics.com [frontlinegenomics.com]

- 5. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Considerations in Kp,uu,brain-based Strategy for Selecting CNS-targeted Drug Candidates with Sufficient Target Coverage and Substantial Pharmacodynamic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. drughunter.com [drughunter.com]

- 11. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 14. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]

LRRK2 Inhibitor 1: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of LRRK2 Inhibitor 1, a pivotal tool compound in the exploration of Leucine-rich repeat kinase 2 (LRRK2) as a therapeutic target for Parkinson's disease. This document details the inhibitor's mechanism of action, presents key quantitative data, and offers comprehensive experimental protocols for its application in various research models.

Introduction to LRRK2 and Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The G2019S mutation, located within the kinase domain, is the most common LRRK2 mutation and leads to increased kinase activity.[2] This hyperactivity is believed to contribute to the neurodegenerative processes in PD, making LRRK2 a prime target for therapeutic intervention. LRRK2 inhibitors aim to normalize this kinase activity, thereby offering a potential disease-modifying strategy for Parkinson's disease.[3]

Mechanism of Action of this compound

This compound is a potent and selective ATP-competitive inhibitor of LRRK2 kinase activity. By binding to the ATP pocket of the LRRK2 kinase domain, it blocks the transfer of phosphate to LRRK2 substrates, effectively reducing the hyper-activity associated with pathogenic mutations. A key cellular consequence of LRRK2 inhibition is the dephosphorylation of LRRK2 at serine residues, notably Ser910 and Ser935.[2] This dephosphorylation event disrupts the binding of 14-3-3 proteins to LRRK2, leading to a change in the protein's subcellular localization, often observed as a shift from a diffuse cytoplasmic pattern to filamentous or aggregate-like structures.[2][4]

Below is a diagram illustrating the proposed signaling pathway and the action of this compound.

References

- 1. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of LRRK2-IN-1

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the structure-activity relationship (SAR) for LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a critical drug target in the development of therapeutics for Parkinson's disease, as mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of the disease.[1][2][3] The G2019S mutation, in particular, enhances kinase activity, suggesting that small molecule inhibitors could be beneficial therapeutic agents.[1] LRRK2-IN-1 was one of the first selective inhibitors identified and serves as a vital tool for studying LRRK2 biology.[1][3]

LRRK2-IN-1: Potency and Selectivity Profile

LRRK2-IN-1 is an ATP-competitive inhibitor that potently targets both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant.[1] Its activity is significantly reduced against the A2016T mutant, which is engineered to confer resistance to some kinase inhibitors.[1][2]

The inhibitory potency of LRRK2-IN-1 has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | IC50 (nM) | Assay Conditions |

| LRRK2 (Wild-Type) | 13 | Biochemical Kinase Assay (0.1 mM ATP)[1][4] |

| LRRK2 (G2019S Mutant) | 6 | Biochemical Kinase Assay (0.1 mM ATP)[1][4] |

| LRRK2 (A2016T Mutant) | 2450 | Biochemical Kinase Assay[2] |

| LRRK2 (A2016T + G2019S) | 3080 | Biochemical Kinase Assay[2] |

A comprehensive kinase selectivity profile is crucial for a tool compound to ensure that observed biological effects are due to the inhibition of the intended target. LRRK2-IN-1 was evaluated against a large panel of kinases, demonstrating high selectivity.[1]

| Off-Target Kinase | IC50 / EC50 (nM) | Assay Type |

| DCLK2 | 45 | Biochemical Assay[4] |

| MAPK7 | 160 | Cellular Assay[1][4] |

| AURKB | > 1000 | Biochemical Assay[4] |

| CHEK2 | > 1000 | Biochemical Assay[1][4] |

| MKNK2 | > 1000 | Biochemical Assay[4] |

| MYLK | > 1000 | Biochemical Assay[1][4] |

| NUAK1 | > 1000 | Biochemical Assay[4] |

| PLK1 | > 1000 | Biochemical Assay[4] |

LRRK2 Signaling and the Mechanism of Inhibition

LRRK2 is a large, multi-domain protein that functions as a kinase, phosphorylating various downstream substrates, including a subset of Rab GTPases.[5][6] This signaling cascade is implicated in cellular processes such as vesicle trafficking and autophagy.[2][7] The G2019S mutation enhances this kinase activity, leading to cellular dysfunction. LRRK2-IN-1 inhibits this process by blocking the ATP-binding site of the kinase domain. A key cellular consequence of LRRK2 inhibition is the dephosphorylation of LRRK2 at serine residues 910 and 935 (Ser910/Ser935), which disrupts its binding to 14-3-3 proteins and alters its localization within the cell, causing it to form cytoplasmic aggregates.[1][8]

References

- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 7. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]

- 8. Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and altered cytoplasmic localization | Biochemical Journal | Portland Press [portlandpress.com]

The Pharmacokinetic Profile of LRRK2 Inhibitor 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of LRRK2 inhibitor 1, also known as LRRK2-IN-1. This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for neurodegenerative diseases such as Parkinson's disease. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular pathways and workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the available in vitro and in vivo pharmacokinetic parameters for this compound and provide comparative data for other notable LRRK2 inhibitors to offer a broader context for drug development efforts.

Table 1: In Vitro Potency of LRRK2 Inhibitors

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| LRRK2-IN-1 | LRRK2 (Wild-Type) | 13 | 0.1 mM ATP | [1] |

| LRRK2 (G2019S Mutant) | 6 | 0.1 mM ATP | [1] | |

| PFE-360 | LRRK2 | 2.3 | In vivo | [2] |

| MLi-2 | LRRK2 (G2019S Mutant) | 0.76 | TR-FRET Assay | [3] |

Table 2: In Vivo Pharmacokinetic Parameters of LRRK2-IN-1 in Mice

| Parameter | Value | Dosing | Reference |

| Half-life (T½) | 4.5 hours | Intraperitoneal (100 mg/kg) | [1] |

| AUC | 14,758 hr*ng/mL | Intraperitoneal (100 mg/kg) | [1] |

| Oral Bioavailability (%F) | 49.3% | Not specified | [1] |

| Brain Penetration | Poor | Intraperitoneal (100 mg/kg) | [1][4] |

Note: While LRRK2-IN-1 demonstrates favorable potency and oral bioavailability, its utility for in vivo studies targeting the central nervous system is limited by its poor brain penetration[1][4][5].

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the pharmacokinetic and pharmacodynamic assessment of LRRK2 inhibitors.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical procedure for determining the pharmacokinetic profile of a small molecule inhibitor in a murine model.

Objective: To determine the plasma concentration-time profile, half-life (T½), area under the curve (AUC), and oral bioavailability (%F) of an LRRK2 inhibitor.

Materials:

-

Test compound (e.g., LRRK2-IN-1)

-

Vehicle for formulation (e.g., 5% dimethylacetamide, 20% ethanol, 40% polyethylene glycol 300, 35% water)

-

CD-1 mice (or other appropriate strain)

-

Dosing apparatus (oral gavage needles, intravenous injection supplies)

-

Blood collection supplies (e.g., saphenous vein lancets, micro-hematocrit tubes)

-

Anticoagulant (e.g., EDTA)

-

Centrifuge

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: House mice under standard conditions with ad libitum access to food and water for at least one week prior to the study.

-

Dosing:

-

Intravenous (IV) Administration: Administer a single bolus dose of the formulated compound via the tail vein.

-

Oral (PO) Administration: Administer a single dose of the formulated compound via oral gavage.

-

-

Blood Sampling: Collect serial blood samples (approximately 30-50 µL) from the saphenous vein at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) post-dosing. Collect samples into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters such as T½, AUC, and clearance. Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration, adjusting for the dose.

In Vitro LRRK2 Kinase Activity Assay

This protocol outlines a method to measure the inhibitory activity of a compound against LRRK2.

Objective: To determine the IC50 value of an inhibitor against wild-type and/or mutant LRRK2.

Materials:

-

Recombinant LRRK2 protein (wild-type or mutant)

-

Test inhibitor (e.g., LRRK2-IN-1)

-

Kinase assay buffer

-

ATP (including [γ-³²P]ATP)

-

Substrate (e.g., Myelin Basic Protein - MBP)

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager

Procedure:

-

Reaction Setup: In a reaction tube, combine the recombinant LRRK2 protein with the kinase assay buffer.

-

Inhibitor Addition: Add the test inhibitor at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period to allow for inhibitor binding.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (containing a tracer amount of [γ-³²P]ATP) and the substrate (MBP).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes) with gentle agitation.

-

Reaction Termination: Stop the reaction by adding Laemmli sample buffer.

-

SDS-PAGE: Separate the reaction products by SDS-PAGE.

-

Analysis: Visualize and quantify the incorporation of ³²P into the substrate (and LRRK2 for autophosphorylation) using a Phosphorimager.

-

IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to LRRK2 inhibitor research.

LRRK2 Signaling Pathway

Caption: Overview of the LRRK2 signaling cascade.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

Caption: Workflow for a typical in vivo PK study.

Logical Relationship of LRRK2 Kinase Inhibition and Cellular Outcomes

Caption: Logic of LRRK2 inhibition for neuroprotection.

References

- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of LRRK2 or Casein Kinase 1 Results in LRRK2 Protein Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pharmacodynamic Markers for LRRK2 Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core pharmacodynamic (PD) markers used to assess the activity of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. It is designed to be a valuable resource for researchers and drug development professionals working on novel therapeutics targeting LRRK2 for Parkinson's disease and other indications.

Introduction to LRRK2 and the Need for Pharmacodynamic Markers

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1] These mutations often lead to a gain-of-function in the LRRK2 kinase, making it a prime therapeutic target. The development of LRRK2 kinase inhibitors requires robust and reliable pharmacodynamic markers to demonstrate target engagement, establish dose-response relationships, and ultimately, to assess the potential for clinical efficacy. This guide details the key biomarkers, their measurement in various biological matrices, and the experimental protocols for their quantification.

Key Pharmacodynamic Markers for LRRK2 Inhibition

The primary pharmacodynamic markers for LRRK2 inhibitor activity are direct or indirect measures of LRRK2 kinase activity. These include the phosphorylation status of LRRK2 itself and its downstream substrates.

-

pS1292-LRRK2 (Autophosphorylation Site): Phosphorylation at serine 1292 is a direct marker of LRRK2 kinase activity.[2] Inhibition of LRRK2 leads to a decrease in pS1292 levels.

-

pRab10 (Substrate Phosphorylation): LRRK2 phosphorylates a subset of Rab GTPases, with Rab10 being a well-established substrate.[3] Measuring the level of phosphorylated Rab10 (pT73-Rab10) serves as a robust indicator of LRRK2 kinase activity in vivo.

-

pS935-LRRK2 (Indirect Marker): While not a direct autophosphorylation site, the phosphorylation of serine 935 is sensitive to LRRK2 kinase inhibition.[3] LRRK2 inhibitors cause dephosphorylation of pS935, making it a useful, albeit indirect, biomarker.

-

Total LRRK2 Levels: In some contexts, LRRK2 kinase inhibition can lead to a decrease in total LRRK2 protein levels.[3] Monitoring total LRRK2 can provide additional information on the downstream cellular consequences of inhibitor treatment.

These markers can be measured in various biological samples, including peripheral blood mononuclear cells (PBMCs), neutrophils, cerebrospinal fluid (CSF), and urine exosomes, allowing for both peripheral and central nervous system target engagement assessment.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of LRRK2 inhibitors on key pharmacodynamic markers, compiled from various preclinical and clinical studies.

Table 1: Dose-Response of LRRK2 Inhibitors on pRab10 and pS935-LRRK2 in Human Neutrophils

| Inhibitor | Concentration | % Inhibition of pT73-Rab10 | % Inhibition of pS935-LRRK2 | Reference |

| MLi-2 | 10 nM | No effect | Moderate inhibition | [4] |

| MLi-2 | 30 nM | ~50% | 60-70% | [4] |

| MLi-2 | 100 nM | Near basal levels | >70% | [4] |

| PF-06447475 | 30 nM | ~50% | 60-70% | [4] |

Table 2: IC50 Values of LRRK2 Inhibitors on pS1292-LRRK2 and pT73-Rab10 in Cell Models

| Inhibitor | Cell Line | Marker | IC50 (nM) | Reference |

| GNE-7915 | HEK-293 G2019S | pS1292-LRRK2 | Not specified | [5] |

| GNE-7915 | HEK-293 G2019S | pT73-Rab10 | Not specified | [5] |

| MLi-2 | HEK-293 G2019S | pS1292-LRRK2 | Not specified | [5] |

| MLi-2 | HEK-293 G2019S | pT73-Rab10 | Not specified | [5] |

| MLi-2 | Human PBMCs | pS935-LRRK2 | 3.8 nM | [6] |

| MLi-2 | Human PBMCs | pT73-Rab10 | 5.3 nM | [6] |

Table 3: LRRK2 Concentration in Human Cerebrospinal Fluid (CSF)

| Patient Group | Mean LRRK2 Concentration (pg/ml) ± SD | Range (pg/ml) | Reference |

| Healthy Controls | 31.7 ± 22.7 | 5–104 | [7] |

| Sporadic PD | 31.1 ± 24.8 | 7–120 | [7] |

| LRRK2+ PD- (non-manifesting) | 40.8 ± 32.1 | 9–122 | [7] |

| LRRK2+ PD+ | 67.8 ± 39.6 | 19–139 | [7] |

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in phosphorylating Rab GTPases, a key event in the signaling cascade. LRRK2 inhibitors block this phosphorylation event.

Experimental Workflow for Measuring pRab10 by Western Blot

This diagram outlines the major steps involved in quantifying the phosphorylation of Rab10 in cellular lysates following treatment with a LRRK2 inhibitor.

Detailed Experimental Protocols

Western Blot for pRab10 and Total Rab10 in Human Neutrophils

This protocol is adapted from a study interrogating the LRRK2 kinase pathway by assessing Rab10 phosphorylation.[8]

Materials:

-

Human neutrophils isolated from whole blood

-

LRRK2 inhibitor (e.g., MLi-2, PF-06447475)

-

Lysis buffer (details not specified in the source, but a standard RIPA buffer with protease and phosphatase inhibitors is recommended)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-pT73-Rab10 and anti-total Rab10

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., Odyssey CLx scan Western Blot imaging system)[4]

Procedure:

-

Cell Treatment: Treat isolated human neutrophils with varying concentrations of the LRRK2 inhibitor for 30 minutes.[4]

-

Cell Lysis: Lyse the cells and collect the whole-cell extract.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load 10 µg of whole-cell extract per lane onto an SDS-PAGE gel.[4]

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against pT73-Rab10 and total Rab10 (typically at 1 µg/ml) overnight at 4°C.[4]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane and add a chemiluminescent substrate.

-

Image Acquisition and Analysis: Acquire the image using an imaging system and quantify the band intensities. Normalize the pRab10 signal to the total Rab10 signal.

Proximity Ligation Assay (PLA) for pS1292-LRRK2 in Fixed Cells

This protocol provides a method for the in situ detection of LRRK2 autophosphorylation.[2][9]

Materials:

-

Cells cultured on coverslips

-

4% Paraformaldehyde

-

1x PBS

-

Blocking solution (0.02% Triton X-100 + 10% Normal Donkey Serum in 1x PBS)

-

Primary antibodies: Rabbit anti-LRRK2 phospho-S1292 and Mouse anti-LRRK2

-

PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

-

Ligation and Amplification reagents (from a commercial PLA kit)

-

Fluorescently labeled oligonucleotides for detection

-

Mounting medium with DAPI

-

Confocal microscope

Procedure:

-

Cell Fixation: Fix cells grown on coverslips with 4% paraformaldehyde for 20 minutes at room temperature.[9]

-

Washing: Wash the fixed cells three times for 10 minutes each with 1x PBS.[9]

-

Permeabilization and Blocking: Permeabilize and block the cells with blocking solution for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Dilute the primary antibodies (1:1,000) in 10% NDS in 1x PBS and incubate overnight at 4°C.[10]

-

PLA Probe Incubation: Wash the cells and incubate with the PLA probes for 1 hour at 37°C.

-

Ligation: Wash the cells and perform the ligation reaction for 30 minutes at 37°C.

-

Amplification: Wash the cells and perform the rolling circle amplification for 100 minutes at 37°C.[10]

-

Detection: Wash the cells and hybridize with fluorescently labeled oligonucleotides.

-

Mounting and Imaging: Mount the coverslips with mounting medium containing DAPI and visualize the fluorescent signal by confocal microscopy.

Mass Spectrometry-Based Quantification of Total LRRK2 in Human CSF

This protocol utilizes a Stable Isotope Standard Capture by Anti-peptide Antibody (SISCAPA) approach for sensitive and absolute quantification of LRRK2.[7][11]

Materials:

-

Human CSF (1 ml)

-

RIPA buffer

-

Trypsin

-

Heavy-labeled stable isotope standard (SIS) peptide corresponding to a LRRK2 tryptic peptide

-

Biotinylated anti-LRRK2 antibody (e.g., N241A/34)

-

Streptavidin-coated magnetic beads

-

Wash buffers (PBST and PBS)

-

Elution buffer (0.1% formic acid, 5% acetonitrile in H2O)

-

LC-MS/MS system (e.g., nanoflow LC coupled to an Orbitrap mass spectrometer)

Procedure:

-

Sample Preparation: Incubate 1 ml of CSF with RIPA buffer and trypsin for 1.5 hours at 40°C.[11]

-

Spiking of SIS Peptide: Add a known amount of the heavy-labeled SIS peptide to the digested sample.[11]

-

Immunocapture: Add biotinylated anti-LRRK2 antibody conjugated to streptavidin magnetic beads to the sample to capture both the endogenous (light) and SIS (heavy) peptides.

-

Washing: Isolate the beads using a magnet and wash them with PBST and then PBS to remove non-specific binders.[11]

-

Elution: Elute the captured peptides from the beads using the elution buffer.[11]

-

LC-MS/MS Analysis: Analyze the eluted peptides by nanoflow LC-MS/MS.

-

Quantification: Determine the ratio of the light (endogenous) to heavy (SIS) peptide signals to calculate the absolute concentration of LRRK2 in the original CSF sample.

Conclusion

The pharmacodynamic markers pS1292-LRRK2, pRab10, and pS935-LRRK2, along with total LRRK2 levels, are essential tools for the development of LRRK2 inhibitors. The choice of marker and biological matrix depends on the specific goals of the study, with peripheral markers in blood cells being readily accessible for early-phase clinical trials and CSF markers providing a more direct measure of target engagement in the central nervous system. The detailed protocols provided in this guide offer a starting point for researchers to implement these critical assays in their own laboratories. As the field advances, the standardization of these methods will be crucial for comparing data across different studies and accelerating the development of novel therapies for Parkinson's disease and other LRRK2-associated disorders.

References

- 1. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Quantitative Measurements of LRRK2 in Human Cerebrospinal Fluid Demonstrates Increased Levels in G2019S Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. frontiersin.org [frontiersin.org]

Selectivity Profile of LRRK2 Inhibitor 1 Against Other Kinases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of LRRK2 inhibitor 1 (LRRK2-IN-1), a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development to anticipate potential off-target effects and to ensure the desired therapeutic efficacy. This document details the quantitative inhibition data against a panel of kinases, outlines the experimental methodologies used for these assessments, and provides visual representations of key experimental workflows and signaling pathways.

Introduction to LRRK2 and LRRK2-IN-1

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and are also implicated in sporadic cases of the disease. The G2019S mutation, which leads to increased kinase activity, is particularly prevalent, suggesting that inhibiting LRRK2 kinase activity could be a viable therapeutic strategy.

LRRK2-IN-1 is a first-generation, potent, and selective small molecule inhibitor of LRRK2.[1][2][3] It serves as a critical tool for the pharmacological interrogation of LRRK2 biology and for validating LRRK2 as a therapeutic target.[1][2]

Quantitative Selectivity Profile of LRRK2-IN-1

The selectivity of LRRK2-IN-1 has been extensively evaluated against large panels of kinases using various methodologies. The data presented below summarizes the inhibitory activity of LRRK2-IN-1 against its primary target, LRRK2, and other kinases for which significant inhibition has been observed.

Table 1: Inhibitory Activity of LRRK2-IN-1 against LRRK2 Variants

| Kinase Target | IC50 (nM) | Assay Conditions |

| LRRK2 (Wild-Type) | 13 | 0.1 mM ATP |

| LRRK2 (G2019S Mutant) | 6 | 0.1 mM ATP |

| LRRK2 (A2016T Mutant) | >2450 | Not specified |

| LRRK2 (A2016T + G2019S Mutant) | >3080 | Not specified |

Data compiled from multiple sources.[1][4][5]

Table 2: Off-Target Kinase Inhibition Profile of LRRK2-IN-1

| Off-Target Kinase | % Inhibition or IC50/EC50 | Assay Type |

| DCLK2 | 45 nM (IC50) | Biochemical Assay |

| MAPK7 | 160 nM (EC50) | Cellular Assay |

| AURKB | > 1 µM (IC50) | Biochemical Assay |

| CHEK2 | > 1 µM (IC50) | Biochemical Assay |

| MKNK2 | > 1 µM (IC50) | Biochemical Assay |

| MYLK | > 1 µM (IC50) | Biochemical Assay |

| NUAK1 | > 1 µM (IC50) | Biochemical Assay |

| PLK1 | > 1 µM (IC50) | Biochemical Assay |

A comprehensive screen against 442 kinases revealed that LRRK2-IN-1 inhibited only 12 kinases with a score of less than 10% of the DMSO control at a 10 µM concentration.[1] Further profiling confirmed inhibition of DCLK1 and MAPK7.[1]

Experimental Protocols for Kinase Selectivity Profiling

A multi-faceted approach employing complementary screening platforms is crucial for a thorough assessment of kinase inhibitor selectivity. The characterization of LRRK2-IN-1 involved several key methodologies:

ATP-Site Competition Binding Assays (e.g., KINOMEscan™)

This method quantitatively measures the binding of an inhibitor to a panel of kinases. The assay relies on the ability of the test compound to compete with a known, immobilized ligand for the ATP-binding site of the kinase.

Methodology:

-

A proprietary DNA-tagged kinase is incubated with the test compound (LRRK2-IN-1) and an immobilized, active-site directed ligand.

-

The amount of kinase bound to the immobilized ligand is measured.

-

The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase.

Radioactive-Based Enzymatic Assays (e.g., Dundee Profiling)

This traditional "gold standard" method directly measures the enzymatic activity of kinases by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.

Methodology:

-

The kinase of interest is incubated with its specific substrate, the test inhibitor (LRRK2-IN-1), and radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the radiolabeled substrate is separated from the unreacted radiolabeled ATP.

-

The amount of radioactivity incorporated into the substrate is quantified, which is directly proportional to the kinase activity.

-

Inhibition is calculated relative to a DMSO control.

Activity-Based Proteomics (e.g., KiNativ™)

This chemoproteomic platform enables the profiling of kinase inhibitors directly in complex biological samples, such as cell lysates or tissue homogenates, providing a measure of target engagement in a more physiological context.

Methodology:

-

A cell or tissue lysate is treated with the test inhibitor (LRRK2-IN-1).

-

The lysate is then incubated with a biotinylated, irreversible ATP-site probe that covalently labels the active sites of kinases.

-

The inhibitor competes with the probe for binding to the kinase's active site.

-

Labeled proteins are captured on streptavidin beads, digested into peptides, and analyzed by mass spectrometry.

-

The abundance of peptides from each kinase is quantified to determine the degree of inhibition by the test compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays are a common method for quantifying kinase activity in a high-throughput format. They are often used for both primary screening and for cellular assays to measure the phosphorylation of a specific substrate.

Methodology:

-

A kinase, its substrate (often a peptide), and ATP are incubated with the test inhibitor.

-

After the kinase reaction, an antibody specific to the phosphorylated substrate, labeled with a fluorescent donor (e.g., Terbium), and a fluorescent acceptor (e.g., GFP) are added.

-

If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal that can be measured over time.

-

The intensity of the FRET signal is proportional to the kinase activity.

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Kinase Selectivity Profiling Workflow

Caption: Workflow for assessing the selectivity of a kinase inhibitor.

Diagram 2: Simplified LRRK2 Signaling Pathway and Inhibition

Caption: LRRK2-IN-1 inhibits the phosphorylation of LRRK2 substrates.

Conclusion